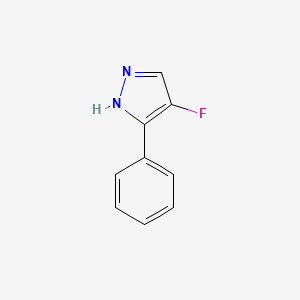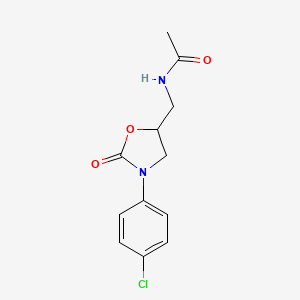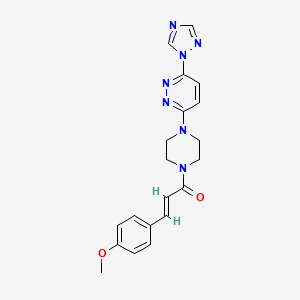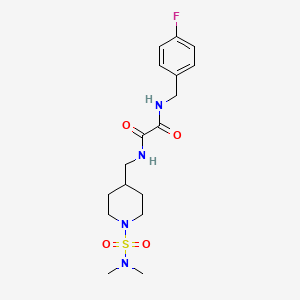![molecular formula C12H14O3 B2756401 3-[3-(2-Methoxyethoxy)phenyl]prop-2-yn-1-ol CAS No. 1178764-00-5](/img/structure/B2756401.png)
3-[3-(2-Methoxyethoxy)phenyl]prop-2-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[3-(2-Methoxyethoxy)phenyl]prop-2-yn-1-ol” is an organic compound with the molecular formula C12H14O3 . It has a molecular weight of 206.24 . The compound is typically stored at room temperature and appears as an oil .
Molecular Structure Analysis
The InChI code for “3-[3-(2-Methoxyethoxy)phenyl]prop-2-yn-1-ol” is 1S/C12H14O3/c1-14-8-9-15-12-6-2-4-11(10-12)5-3-7-13/h2,4,6,10,13H,7-9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a density of 1.06 g/mL at 25 °C . It has a boiling point of 129-130 °C at 10 mm Hg , and a refractive index (n20/D) of 1.5850 . The vapor pressure is 0.019mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Crystal Structures and Emission Properties
- A study by Galer et al. (2014) explored the emission properties of a related compound with methoxy groups in the phenyl ring. This research highlighted the compound's chromic effects, including mechano-, thermo-, and chronochromism, and its potential in solid-state emission applications. The study also observed the effect of external stimuli on the color and efficiency of the emission, indicating potential applications in sensing and display technologies (Galer, Korošec, Vidmar, & Šket, 2014).
Synthesis and Characterization of Novel Compounds
- Patel et al. (2016) synthesized and characterized a novel bio-organic molecule with structural similarities to 3-[3-(2-Methoxyethoxy)phenyl]prop-2-yn-1-ol. The study included spectroscopic characterization and explored the solvent-dependent optical properties of the compound. This research is significant for understanding the chemical behavior and potential applications in materials science (Patel, Gandhi, Barot, & Patel, 2016).
Antimicrobial Activity and Molecular Modeling
- Research by Mandala et al. (2013) involved the synthesis and evaluation of antimicrobial activity in compounds structurally related to 3-[3-(2-Methoxyethoxy)phenyl]prop-2-yn-1-ol. This study provided insights into the antimicrobial potential and aided in understanding the structure-activity relationship through molecular docking studies (Mandala, Valeru, Pochampalli, Vankadari, Tigulla, Gatla, & Thampu, 2013).
Electropolymerization and Aggregation Studies
- Bıyıklıoğlu and Alp (2017) conducted a study on the synthesis of silicon naphthalocyanines with substituents related to 3-[3-(2-Methoxyethoxy)phenyl]prop-2-yn-1-ol. They examined the aggregation behavior and electropolymerization of these compounds, offering insights into their potential use in electronic and photonic applications (Bıyıklıoğlu & Alp, 2017).
Redox Properties and Protective Groups
- Tsuji, Sasaki, and Yoshifuji (1999) explored the redox properties of a diphosphene compound carrying a sterically protective group similar in structure to 3-[3-(2-Methoxyethoxy)phenyl]prop-2-yn-1-ol. This research contributes to the understanding of redox systems and the design of novel redox-active materials (Tsuji, Sasaki, & Yoshifuji, 1999).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of accidental exposure or ingestion .
Eigenschaften
IUPAC Name |
3-[3-(2-methoxyethoxy)phenyl]prop-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-8-9-15-12-6-2-4-11(10-12)5-3-7-13/h2,4,6,10,13H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUSMCRRHNBHAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)C#CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-Methoxyethoxy)phenyl]prop-2-yn-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({5-[(morpholin-4-yl)methyl]furan-2-yl}methyl)prop-2-enamide](/img/structure/B2756318.png)
![1-(4-Methylpiperidin-1-yl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2756319.png)
![3-[(2-chlorophenyl)methylsulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide](/img/structure/B2756321.png)

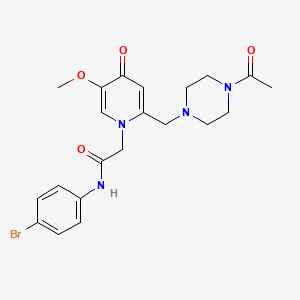
![ethyl 2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2756327.png)



